molecular formula C8H18N2S B2632292 1-Methyl-4-(2-methylsulfanylethyl)piperazine CAS No. 1874319-63-7

1-Methyl-4-(2-methylsulfanylethyl)piperazine

Katalognummer B2632292
CAS-Nummer: 1874319-63-7
Molekulargewicht: 174.31
InChI-Schlüssel: DNBKGKYSVPBXFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Wissenschaftliche Forschungsanwendungen

Metabolite Biosynthesis and Identification

A study discussed the biosynthesis and identification of a novel class of metabolites related to a piperazine derivative. The metabolite, identified in human and animal urine and plasma, was biosynthesized in vitro and characterized through various spectroscopic techniques, highlighting its significance in the metabolism of certain piperazine-based compounds (Uldam et al., 2011).

Enzymatic Oxidative Metabolism

Another study explored the enzymatic oxidative metabolism of a piperazine-based antidepressant. The research identified the specific cytochrome P450 enzymes involved in the metabolism, providing insights into the compound's metabolic pathways and potential implications for drug development and therapeutic monitoring (Hvenegaard et al., 2012).

Antiviral Properties and Synthetic Methodology

The antiviral properties of N-urea and N,N'-bis-urea piperazine derivatives were investigated, emphasizing their significance in antiviral drug development. The study also proposed a synthetic methodology for unsymmetrical substituted piperazine derivatives, showcasing the versatility of piperazine in synthesizing biologically active compounds (El‐Faham et al., 2008).

Antibacterial Activities of Piperazine Derivatives

Research on 1,4-disubstituted piperazines highlighted their antibacterial efficacy against drug-resistant strains, demonstrating the potential of piperazine derivatives in addressing challenges posed by antibiotic resistance (Shroff et al., 2022).

Inhibition of Bacterial Biofilm and MurB Enzyme

A study on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent inhibitory activities against bacterial biofilms and the MurB enzyme, suggesting the potential application of such compounds in combating bacterial infections and drug resistance (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name

1-methyl-4-(2-methylsulfanylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKGKYSVPBXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2-methylsulfanylethyl)piperazine

CAS RN

1874319-63-7
Record name 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.